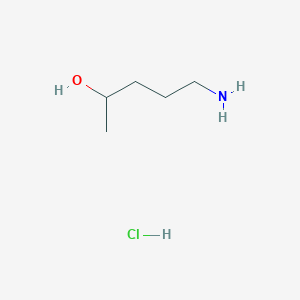
Bromo-PEG2-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo-PEG2-acetic acid: is a heterobifunctional, PEGylated crosslinker featuring a bromo group at one end and a carboxyl group at the other. The compound contains two polyethylene glycol (PEG) units, which enhance its solubility in biological applications. This compound is commonly used in bioconjugation and as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Bromination of Acetic Acid:
Industrial Production Methods:
- Industrial production methods for Bromo-PEG2-acetic acid typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Esterification: Alcohols and concentrated sulfuric acid are commonly used reagents.
Major Products:
- The major products formed from these reactions include substituted derivatives of Bromo-PEG2-acetic acid and esters.
Scientific Research Applications
Chemistry:
- Bromo-PEG2-acetic acid is used as a crosslinker in the synthesis of small molecules and conjugates. It is also employed in the preparation of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .
Biology:
- The compound is used in bioconjugation to link biomolecules, such as proteins and peptides, to other molecules or surfaces. This is particularly useful in the development of diagnostic assays and therapeutic agents .
Medicine:
- In medicinal chemistry, this compound is used to create drug conjugates that can improve the solubility, stability, and bioavailability of therapeutic agents .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- Bromo-PEG2-acetic acid acts as a linker molecule, facilitating the attachment of different functional groups or molecules. The bromo group can undergo nucleophilic substitution, while the carboxyl group can form esters or amides. This dual functionality allows it to participate in various chemical reactions and pathways, making it a versatile tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
- Bromo-PEG1-acetic acid
- Bromo-PEG3-acetic acid
- Propargyl-PEG1-acetic acid
- Propargyl-PEG2-acetic acid
- Propargyl-PEG3-acetic acid
Uniqueness:
- Bromo-PEG2-acetic acid is unique due to its two PEG units, which enhance its solubility in biological applications. This makes it particularly useful in bioconjugation and the synthesis of biologically active molecules .
Properties
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRSFPDJSXXMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)O)OCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(prop-2-enoxycarbonylamino)pyrrolidine-2-carboxylic acid](/img/structure/B8233453.png)



![(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-phenylpentanoic acid](/img/structure/B8233472.png)



![(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-chloro-1H-indol-3-yl)propanoic acid](/img/structure/B8233508.png)
